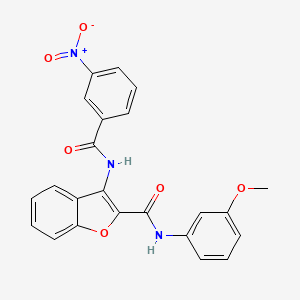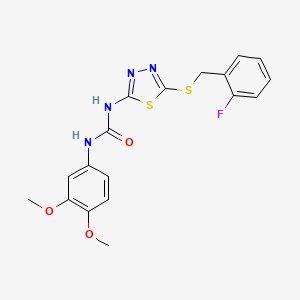
1-((4-Bromophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Bromophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine, commonly known as BTP, is a chemical compound that has gained significant attention in the field of scientific research. BTP is a pyrrolidine derivative that has shown promising results in various research studies due to its unique chemical properties.
Applications De Recherche Scientifique
- Boron-Carrier for Neutron Capture Therapy : Boronic acids and their esters, including this compound, are considered for designing new drugs and drug delivery devices. Neutron capture therapy exploits the ability of boron carriers to selectively accumulate in tumor cells, enhancing the therapeutic effect when exposed to neutron radiation .
- Boronic Acid Derivatives : Researchers explore boronic acid derivatives for their potential as enzyme inhibitors, receptor modulators, and drug candidates. This compound’s unique structure may contribute to its interaction with biological targets .
- Anticancer Agents : Investigating the antiproliferative properties of this compound against cancer cell lines could reveal its potential as an anticancer agent .
- Functional Materials : The presence of both a sulfonyl group and a bromine atom makes this compound interesting for materials science. Researchers might explore its use in organic electronics, sensors, or catalysts .
- Building Block : Chemists can utilize this compound as a building block in the synthesis of more complex molecules. Its reactivity and functional groups allow for diverse transformations .
- Chiral Resolution : Investigating the chiral properties of this compound could lead to its use as a chiral selector in chromatography or enantioselective reactions .
- Hydrolysis Kinetics : Understanding the hydrolysis of phenylboronic pinacol esters, including this compound, is crucial. The rate of hydrolysis depends on substituents in the aromatic ring and pH. At physiological pH, hydrolysis accelerates, impacting stability and pharmacological applications .
Drug Design and Development
Chemical Biology and Medicinal Chemistry
Materials Science
Organic Synthesis
Analytical Chemistry
Environmental Chemistry
Propriétés
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-thiophen-3-ylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S2/c15-13-1-3-14(4-2-13)20(17,18)16-7-5-11(9-16)12-6-8-19-10-12/h1-4,6,8,10-11H,5,7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKYVIMCHOCIMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(morpholinosulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B2383601.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2383604.png)


![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2383611.png)

![Tert-butyl 3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]azetidine-1-carboxylate](/img/structure/B2383615.png)



![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2383621.png)

